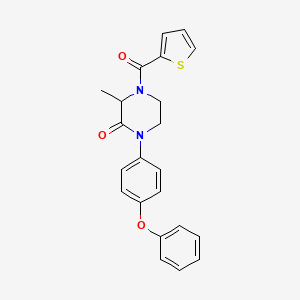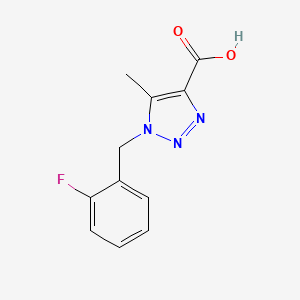![molecular formula C24H16ClFN6O B11185944 2-(2-chlorophenyl)-7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11185944.png)
2-(2-chlorophenyl)-7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core, substituted with a 2-chlorophenyl group and a 5-fluoro-1H-indol-3-yl ethyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, 5-fluoroindole, and appropriate pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, dichloromethane, and acetonitrile. Reaction conditions may vary, including temperature, pressure, and reaction time, to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound
Scientific Research Applications
2-(2-chlorophenyl)-7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one derivatives with different substituents, such as:
- 2-(2-chlorophenyl)-7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- 2-(2-chlorophenyl)-7-[2-(5-bromo-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Uniqueness
The uniqueness of 2-(2-chlorophenyl)-7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one lies in its specific substituents, which impart distinct chemical and biological properties. The presence of the 5-fluoro-1H-indol-3-yl ethyl group, in particular, may enhance its biological activity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C24H16ClFN6O |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-11-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C24H16ClFN6O/c25-19-4-2-1-3-16(19)22-29-24-28-13-18-21(32(24)30-22)8-10-31(23(18)33)9-7-14-12-27-20-6-5-15(26)11-17(14)20/h1-6,8,10-13,27H,7,9H2 |
InChI Key |
DZMGPIIMOUEBDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCC5=CNC6=C5C=C(C=C6)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Ethyl 4,5-dimethyl 7'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4,5-tricarboxylate](/img/structure/B11185863.png)
![N-[4-hydroxy-3-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B11185876.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B11185880.png)

![1-{4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl}ethanone](/img/structure/B11185893.png)
![5-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11185898.png)
![(5Z)-5-{[(2-chlorobenzyl)amino]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11185903.png)
![1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11185911.png)
![(4-tert-butylphenyl)(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11185917.png)


![N-(4-bromophenyl)-2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11185947.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide](/img/structure/B11185954.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B11185955.png)
